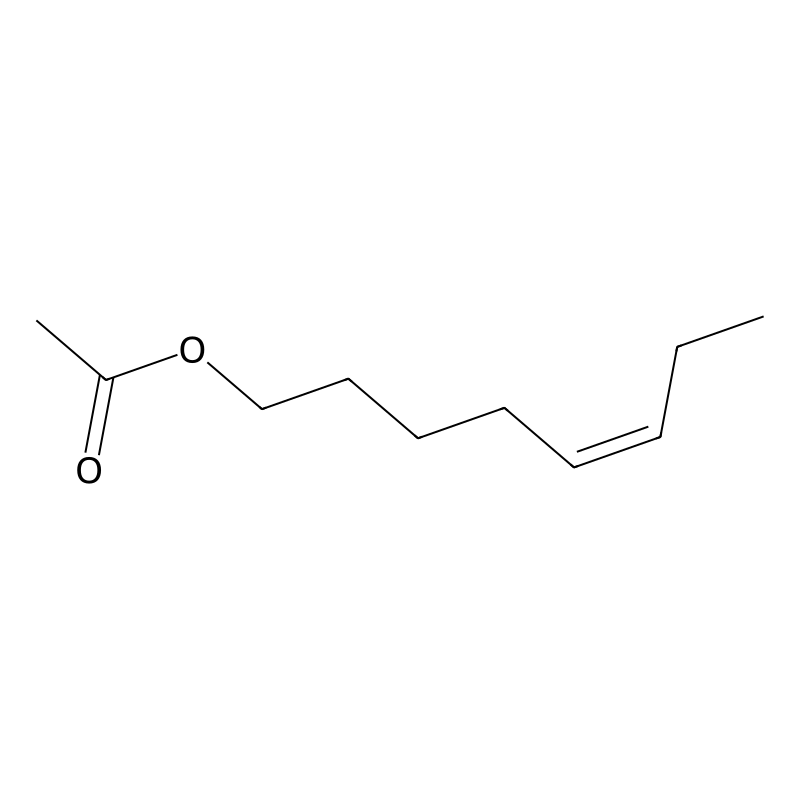5Z-Octenyl acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Synonyms
Canonical SMILES
Isomeric SMILES
Antibacterial and Antifungal Properties
Studies suggest that 5Z-Octenyl acetate exhibits antibacterial and antifungal properties. Research published in "Letters in Applied Microbiology" found that the compound effectively inhibited the growth of several foodborne pathogens, including Escherichia coli, Staphylococcus aureus, and Salmonella Enteritidis []. Similarly, a study published in "Mycologia" demonstrated its antifungal activity against various fungal strains, including Aspergillus niger and Fusarium oxysporum []. These findings highlight the potential use of 5Z-Octenyl acetate as a natural food preservative or an antifungal agent in agriculture.
Potential Therapeutic Effects
Emerging research suggests that 5Z-Octenyl acetate might possess therapeutic properties. Studies have investigated its potential benefits in various areas, including:
- Neurodegenerative diseases: A study published in "Life Sciences" reported that the compound exhibited neuroprotective effects in a Parkinson's disease model, suggesting its potential as a therapeutic agent for neurodegenerative diseases [].
- Cancer: Research published in "Oncology Letters" explored the anti-proliferative effects of 5Z-Octenyl acetate on human cancer cell lines, indicating its potential role in cancer treatment.
5Z-Octenyl acetate is an organic compound classified as an ester, with the molecular formula C₁₀H₁₈O₂. It consists of a long-chain hydrocarbon (octene) with a double bond at the fifth position and an acetate group. This compound is notable for its presence in various natural sources, contributing to the aroma and flavor profiles of certain fruits and vegetables. The "5Z" designation indicates the specific configuration of the double bond, which plays a crucial role in its chemical properties and biological activities.
- Esterification: It can be synthesized through the reaction of 5-octenol with acetic acid, typically in the presence of an acid catalyst. The general reaction is:
- Hydrolysis: In the presence of water and an acid or base, 5Z-octenyl acetate can be hydrolyzed back into its alcohol and acetic acid components.
- Addition Reactions: The double bond in the octene chain allows for addition reactions with hydrogen halides or other nucleophiles, leading to various derivatives.
Research indicates that 5Z-octenyl acetate exhibits various biological activities, including:
- Antimicrobial Properties: Some studies suggest that it may possess antimicrobial effects, making it a candidate for use in food preservation and safety.
- Flavoring Agent: Its pleasant aroma contributes to its use as a flavoring agent in food products.
- Potential Role in Metabolism: It is involved in fatty acid metabolism and may play a role in lipid peroxidation processes, impacting cellular signaling pathways .
The primary method for synthesizing 5Z-octenyl acetate is through Fischer esterification, where 5-octenol reacts with acetic acid. Other methods may include:
- Direct Acylation: Using acyl chlorides or anhydrides to introduce the acetate group onto the octene chain.
- Biocatalysis: Employing enzymes to facilitate esterification under mild conditions, which can enhance selectivity and yield.
5Z-Octenyl acetate has several applications across different industries:
- Food Industry: Used as a flavoring agent due to its fruity aroma.
- Fragrance Industry: Incorporated into perfumes and scented products for its pleasant scent profile.
- Research: Investigated for potential applications in antimicrobial treatments and metabolic studies.
Studies on 5Z-octenyl acetate's interactions reveal its potential effects on biological systems:
- Cellular Interactions: Research indicates that it may influence lipid metabolism pathways, suggesting a role in cellular signaling and energy regulation .
- Synergistic Effects: When combined with other compounds, it may enhance or modulate biological activities, particularly in antimicrobial applications.
Several compounds share structural similarities with 5Z-octenyl acetate. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Octenyl Acetate | C₁₀H₁₈O₂ | Double bond at the first position; used as a flavoring agent. |
| 7-Octenyl Acetate | C₁₀H₁₈O₂ | Double bond at the seventh position; found in fruits. |
| Octyl Acetate | C₁₀H₂₀O₂ | Saturated hydrocarbon chain; commonly used in fragrances. |
Uniqueness of 5Z-Octenyl Acetate
What sets 5Z-octenyl acetate apart from these similar compounds is its specific double bond configuration at the fifth position (the "Z" configuration), which influences its reactivity and biological activity. This unique structure may contribute to distinct sensory properties and potential health benefits not observed in other octenyl acetates.
Physical Description
XLogP3
Density
UNII
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








